(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
Overview
Description
An impurity of Aliskiren
Scientific Research Applications
Synthesis Processes
Synthesis of Key Intermediates
The compound has been involved in the synthesis of key intermediates for antibiotics and other pharmaceutical products. For instance, a stereoselective process involving asymmetric Michael addition was developed for the preparation of related intermediates in antibiotic production (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Lipase-Catalyzed Resolution
The compound has been used in enzymatic studies for the preparation of intermediates like dapoxetine, showcasing its application in producing enantiomerically pure compounds (Torre, Gotor‐Fernández, & Gotor, 2006).
Stereocontrolled Synthesis
It has been utilized in the stereocontrolled synthesis of complex molecules, particularly those with multiple chiral centers, indicating its importance in creating structurally specific pharmaceutical compounds (Beatty, Jennings-White, & Avery, 1992).
Pharmacological Research
Antibacterial Activity
Derivatives of the compound have shown potent antibacterial activity, suggesting its relevance in developing new antibiotics, especially against Gram-positive and Gram-negative bacteria (Ohtake et al., 1997).
Antimalarial Activity
Derivatives have also been explored for their antimalarial activity, contributing to the development of new treatments against malaria (Werbel et al., 1986).
Biocatalysis
- Enzymatic Resolution in Drug Synthesis: The compound has been involved in biocatalytic processes for producing important pharmaceutical intermediates, such as S-dapoxetine, highlighting its role in biotechnology and drug manufacturing (Li et al., 2013).
Properties
IUPAC Name |
(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUIZDBXYKOADQ-FKEBYFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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